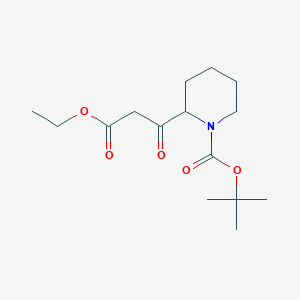

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate is a chemical compound with the molecular formula C15H25NO5 and a molecular weight of 299.37 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate can be synthesized through a multi-step process involving the protection of the piperidine nitrogen, followed by the introduction of the ethyl ester group. The general synthetic route involves:

Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the Ethyl Ester: The protected piperidine is then reacted with ethyl bromoacetate in the presence of a base like sodium hydride to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Boc deprotection is usually performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Hydrolysis: Forms the corresponding carboxylic acid.

Reduction: Forms the corresponding alcohol.

Substitution: Forms the free amine.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C15H25NO5

- Molecular Weight : 299.36 g/mol

- Purity : Minimum 98%

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity, making it suitable for various synthetic applications.

Synthetic Chemistry

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate is primarily utilized as a building block in organic synthesis. Its structure allows for:

- Formation of Complex Molecules : It serves as an intermediate in the synthesis of other chemical entities, particularly in the production of pharmaceuticals and agrochemicals.

- Reactivity : The compound can undergo hydrolysis to form the corresponding carboxylic acid and reduction to yield alcohols. This reactivity is crucial for developing various derivatives used in medicinal chemistry.

Pharmaceutical Applications

The compound is significant in the pharmaceutical industry for several reasons:

- Anticonvulsant Activity : Research has indicated that derivatives of similar compounds exhibit anticonvulsant properties, suggesting potential applications in treating epilepsy and other neurological disorders .

- Enzyme Inhibition Studies : this compound is used to study enzyme inhibitors and receptor ligands, contributing to drug discovery efforts aimed at developing new therapeutic agents.

Biological Research

In biological research, this compound plays a role in:

- Investigating Mechanisms of Action : Its interaction with biological targets such as enzymes and receptors allows researchers to explore biochemical pathways and mechanisms underlying various diseases.

- Development of Anthelmintic Agents : Studies have shown that similar compounds possess antimicrobial and anthelmintic properties, which could lead to new treatments for parasitic infections .

Data Table: Applications Overview

Case Studies

-

Anticonvulsant Activity Study :

- A study synthesized various derivatives from similar compounds and tested them for anticonvulsant activity using models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). The results indicated that many derivatives exhibited significant anticonvulsant effects, paving the way for further research into this compound's potential .

-

Enzyme Inhibition Research :

- In another study focused on enzyme inhibitors, researchers utilized derivatives of this compound to evaluate their efficacy against specific biological targets. The findings suggested that modifications to the piperidine structure could enhance inhibitory activity, providing insights into drug design strategies for treating metabolic disorders.

- Anthelmintic Potential :

Mécanisme D'action

The mechanism of action of Ethyl 1-Boc-b-oxo-2-piperidinepropanoate involves its reactivity towards nucleophiles and electrophiles. The Boc protecting group provides stability to the piperidine nitrogen, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparaison Avec Des Composés Similaires

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate can be compared with similar compounds such as:

Ethyl (S)-1-Boc-b-oxo-2-piperidinepropanoate: Similar structure but with a different stereochemistry.

tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)-1-piperidinecarboxylate: Similar functional groups but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and protecting groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Activité Biologique

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate, with the CAS number 1201437-16-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its molecular formula is C15H25NO5 and it has a molecular weight of approximately 299.37 g/mol. The compound features a tert-butyl carbamate protecting group, which is essential for its reactivity in various biological assays.

Chemical Structure:

- IUPAC Name: tert-butyl 2-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

- SMILES Notation: CCOC(=O)CC(=O)C1CCCCN1C(=O)OC(C)(C)C

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives and employing standard organic synthesis techniques such as acylation and esterification. The Boc (tert-butoxycarbonyl) group serves both as a protecting group and as a facilitator for further functionalization.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies involving related piperidine derivatives have demonstrated their ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating conditions characterized by chronic inflammation . This activity can be attributed to its ability to stabilize cell membranes and prevent protein denaturation.

Neuroprotective Properties

The neuroprotective effects of piperidine derivatives are well-documented. This compound has shown promise in models of neurodegeneration, where it appears to mitigate neuronal cell death through mechanisms involving the modulation of apoptotic pathways .

Study on Antioxidant Activity

In a comparative study, various piperidine derivatives were tested for their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This compound exhibited a DPPH scavenging activity comparable to that of ascorbic acid, highlighting its potential as an antioxidant agent .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85 |

| Ascorbic Acid | 90 |

| Control (No Treatment) | 10 |

Anti-inflammatory Mechanism Study

A recent study investigated the anti-inflammatory mechanism of this compound in RAW264.7 macrophages. The results indicated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, two key inflammatory markers. This suggests that the compound may exert its effects by inhibiting NF-kB signaling pathways involved in inflammation .

Propriétés

IUPAC Name |

tert-butyl 2-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-5-20-13(18)10-12(17)11-8-6-7-9-16(11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLNDKCICAUPHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.